N-((2S,3S,5S)-5-Amino-3-hydroxy-1,6-diphenylhexan-2-yl)-2-(2,6-dimethylphenoxy)acetamide
Overview
Description
“N-((2S,3S,5S)-5-Amino-3-hydroxy-1,6-diphenylhexan-2-yl)-2-(2,6-dimethylphenoxy)acetamide” is a compound with the molecular formula C28H34N2O3 . It is also known by other names such as Lopinavir phenoxyacetamide .
Molecular Structure Analysis
The compound has a molecular weight of 446.6 g/mol . The InChI code for the compound isInChI=1S/C28H34N2O3/c1-20-10-9-11-21 (2)28 (20)33-19-27 (32)30-25 (17-23-14-7-4-8-15-23)26 (31)18-24 (29)16-22-12-5-3-6-13-22;/h3-15,24-26,31H,16-19,29H2,1-2H3, (H,30,32)/t24-,25-,26-/m0/s1
. Physical And Chemical Properties Analysis
The compound has a molecular weight of 446.6 g/mol . The InChI code for the compound isInChI=1S/C28H34N2O3/c1-20-10-9-11-21 (2)28 (20)33-19-27 (32)30-25 (17-23-14-7-4-8-15-23)26 (31)18-24 (29)16-22-12-5-3-6-13-22;/h3-15,24-26,31H,16-19,29H2,1-2H3, (H,30,32)/t24-,25-,26-/m0/s1
.
Scientific Research Applications
Treatment of COVID-19
Lopinavir/ritonavir (LPV/r), which includes Lopinavir phenoxyacetamide, has been used in the treatment of COVID-19 . In the early phase of the disease, when viral replication plays a pivotal pathogenetic role, antiviral drugs like LPV/r could be crucial in limiting viral-induced organ damage . However, the evidence is currently scarce and of low quality .
Treatment of SARS and MERS
Lopinavir/ritonavir has shown antiviral activity against severe acute respiratory syndrome coronaviruses (SARS-CoV) and Middle Eastern respiratory syndrome (MERS) as demonstrated by both in vitro and clinical studies .
Reduction of Mortality and Intubation Rate
In a retrospective matched cohort study, the addition of LPV/r as initial treatment in patients was associated with a reduction of the overall death rate and intubation rate .
Use in Randomized Clinical Trials
Despite the controversial results of an important randomized clinical trial, and some recommendations, clinicians should not abandon the use of LPV/r for the treatment of COVID-19 . It is suggested that this drug should be used inside a prospective randomized trial, waiting for the results of the numerous ongoing trials evaluating its efficacy .
Development of Advanced 3D Printed Minitablets
The 3D-printed spherical minitablets of ritonavir and lopinavir have been designed and fabricated, and their physicochemical characteristics have been investigated and compared with Kaletra, the commercially available solid dosage form containing both ritonavir and lopinavir .
Systematic Review of Clinical Literature
A systematic review of the clinical literature reporting the use of Lopinavir/ritonavir for the treatment of patients with COVID-19 was conducted to assess the efficacy of LPV/r for the treatment of COVID-19 .
Mechanism of Action
Target of Action
Lopinavir phenoxyacetamide, also known as Lopinavir, primarily targets the HIV-1 protease enzyme . This enzyme plays a crucial role in the lifecycle of the HIV virus, making it a key target for antiretroviral therapy .
Mode of Action
Lopinavir is a protease inhibitor . It contains a hydroxyethylene scaffold that mimics the peptide linkage typically targeted by the HIV-1 protease enzyme . This scaffold cannot be cleaved by the enzyme, thus preventing the activity of the hiv-1 protease . This disruption in the enzyme’s activity inhibits the process of viral replication and release from host cells .
Biochemical Pathways
The inhibition of the HIV-1 protease enzyme by Lopinavir disrupts the viral replication process. This disruption prevents the maturation of the virus, thereby reducing the number of infectious particles . This mechanism of action is part of the broader antiretroviral therapy strategy used to manage HIV-1 infections .
Pharmacokinetics
Lopinavir is administered in combination with another drug, Ritonavir . Ritonavir is a potent inhibitor of the enzymes responsible for Lopinavir metabolism, and its co-administration “boosts” Lopinavir exposure and improves antiviral activity . This combination is necessary due to Lopinavir’s poor oral bioavailability and extensive biotransformation . The pharmacokinetic properties of Lopinavir allow for a moderate duration of action, necessitating once or twice daily dosing .
Result of Action
The primary result of Lopinavir’s action is the reduction in the number of infectious HIV-1 particles . By inhibiting the HIV-1 protease enzyme, Lopinavir prevents the maturation of the virus, reducing its ability to infect new cells . This leads to a decrease in viral load and an increase in CD4 cell counts, improving the immune response against the virus .
Action Environment
The efficacy and stability of Lopinavir can be influenced by various environmental factors. For instance, certain drug interactions can impact its effectiveness . Therefore, caution is advised when administering Lopinavir to patients maintained on other medications . Additionally, factors such as the patient’s overall health status, the presence of co-infections, and adherence to the medication regimen can also influence the drug’s action .
properties
IUPAC Name |
N-[(2S,3S,5S)-5-amino-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34N2O3/c1-20-10-9-11-21(2)28(20)33-19-27(32)30-25(17-23-14-7-4-8-15-23)26(31)18-24(29)16-22-12-5-3-6-13-22/h3-15,24-26,31H,16-19,29H2,1-2H3,(H,30,32)/t24-,25-,26-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWXUXIDLCWPHIW-GSDHBNRESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C(CC(CC3=CC=CC=C3)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)N[C@@H](CC2=CC=CC=C2)[C@H](C[C@H](CC3=CC=CC=C3)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10172868 | |
Record name | N-((2S,3S,5S)-5-Amino-3-hydroxy-1,6-diphenylhexan-2-yl)-2-(2,6-dimethylphenoxy)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10172868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2S,3S,5S)-5-Amino-3-hydroxy-1,6-diphenylhexan-2-yl)-2-(2,6-dimethylphenoxy)acetamide | |
CAS RN |
192725-49-8 | |
Record name | Lopinavir impurity, lopinavir phenoxyacetamide- [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0192725498 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-((2S,3S,5S)-5-Amino-3-hydroxy-1,6-diphenylhexan-2-yl)-2-(2,6-dimethylphenoxy)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10172868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-((2S,3S,5S)-5-AMINO-3-HYDROXY-1,6-DIPHENYLHEXAN-2-YL)-2-(2,6-DIMETHYLPHENOXY)ACETAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S21JGQ154U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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